molecular formula C11H8F2O3 B1434974 (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate CAS No. 1639042-39-9

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Cat. No. B1434974
CAS RN: 1639042-39-9
M. Wt: 226.18 g/mol
InChI Key: GDGULTXZDPTNNZ-NSCUHMNNSA-N
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Description

“(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate” is a chemical compound with the CAS Number: 1639042-39-9 . It has a molecular weight of 226.18 and its molecular formula is C11H8F2O3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 320.9±42.0 °C . The compound should be stored in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Anticancer Properties

A study investigated the effect of quinolinyl acrylate derivatives, including (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate, on prostate cancer cells in vitro and in vivo. The compound showed inhibitory effects on cell viability, adhesion, migration, invasion, neoangiogenesis, and MMP-9 activity in prostate cancer cells. It also demonstrated reduced tumor growth in animal models, suggesting potential therapeutic usefulness in human prostate cancer treatments (Rodrigues et al., 2012).

Environmental Applications

A study on the removal of methyl acrylate waste gas using a biotrickling filter packed with ceramic particles and activated sludge showed excellent removal efficiency. The bacterial community involved in this process was identified, with the phylum Proteobacteria being predominantly represented. This study demonstrates the environmental relevance of acrylate compounds in reducing toxic waste gas emissions (Wu et al., 2016).

Fluorescence and Anticancer Activity

The synthesis and study of ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate derivatives showed that these compounds have configuration-controlled fluorescence characteristics. Notably, certain isomers displayed higher quantum efficiency and fluorescent lifetime. Additionally, these compounds exhibited selective anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Drug Delivery Research

A novel crosslinker, 4-[(E)-[(3Z)-3-(4-(acryloyloxy)benzylidene)-2-hexylidene]methyl]phenyl acrylate, was synthesized for use in polymeric hydrogels. These hydrogels, used for drug release, demonstrated that the releasing rate of the drug is dependent on various factors, including crosslinking density and pH. This research contributes to the development of more efficient drug delivery systems (Arun & Reddy, 2005).

Corrosion Inhibition

A study on the corrosion behavior of iron coated with (E)-3-(4-((1H-imidazol-1-yl)methyl)-phenyl)acrylic acid self-assembled films showed that these films provide protection against iron corrosion. This finding has implications for industrial applications where corrosion resistance is crucial (Zhang et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGULTXZDPTNNZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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